2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound that features a unique combination of isoquinoline, pyrimidine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the isoquinoline ring, followed by the introduction of the pyrimidine moiety. The final step involves the acylation of the fluorophenyl group to the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Products may include quinoline derivatives.
Reduction: Products may include hydroxylated pyrimidine derivatives.
Substitution: Products may include various substituted fluorophenyl derivatives.
Scientific Research Applications
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The isoquinoline and pyrimidine rings may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanol
- 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- Ethyl 3,4-dihydroisoquinolin-2(1H)-ylacetate
Uniqueness
The uniqueness of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H21FN4O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H21FN4O2/c1-15-11-21(29)27(14-20(28)25-19-8-4-7-18(23)12-19)22(24-15)26-10-9-16-5-2-3-6-17(16)13-26/h2-8,11-12H,9-10,13-14H2,1H3,(H,25,28) |
InChI Key |
AQKHXSQFSDRJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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